Celosin I

Description

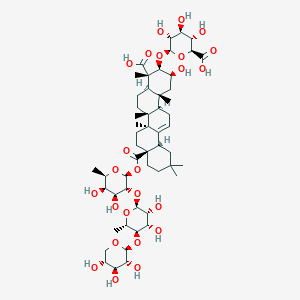

isolated from the seeds of Celosia argentea L; structure in first source

Properties

Molecular Formula |

C53H82O24 |

|---|---|

Molecular Weight |

1103.2 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C53H82O24/c1-20-28(56)31(59)39(75-43-36(64)33(61)37(21(2)72-43)73-42-34(62)29(57)25(55)19-70-42)45(71-20)77-47(69)53-15-13-48(3,4)17-23(53)22-9-10-26-49(5)18-24(54)40(76-44-35(63)30(58)32(60)38(74-44)41(65)66)52(8,46(67)68)27(49)11-12-51(26,7)50(22,6)14-16-53/h9,20-21,23-40,42-45,54-64H,10-19H2,1-8H3,(H,65,66)(H,67,68)/t20-,21+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37+,38+,39-,40+,42+,43+,44+,45+,49-,50-,51-,52+,53+/m1/s1 |

InChI Key |

ZGJXPMROEKLPPN-ZZGAWGKQSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Celosin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin I, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L., has demonstrated significant therapeutic potential, particularly in the realm of hepatoprotection and anti-inflammatory responses. While direct, specific molecular targets of this compound are still under active investigation, a comprehensive understanding of its mechanism of action can be elucidated by examining the well-documented activities of oleanane-type triterpenoid saponins and the observed physiological effects of Celosia argentea extracts. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its antioxidant and anti-inflammatory pathways, supported by available quantitative data and detailed experimental methodologies.

Proposed Mechanism of Action

The primary mechanism of action of this compound is believed to be multifactorial, centering on its potent antioxidant and anti-inflammatory properties. These activities synergistically contribute to its observed hepatoprotective effects.

Antioxidant Pathway

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key driver of cellular damage, particularly in the liver. Triterpenoid saponins, including this compound, are thought to mitigate oxidative stress through two primary routes: direct scavenging of free radicals and enhancement of the endogenous antioxidant defense systems.

The proposed antioxidant mechanism involves the upregulation of key antioxidant enzymes and the reduction of lipid peroxidation byproducts.

Anti-inflammatory Pathway

Chronic inflammation is a critical component in the pathogenesis of various liver diseases. Oleanane-type triterpenoid saponins have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The proposed anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The hepatoprotective effects of this compound and related saponins have been quantified in several studies, primarily through the measurement of serum liver enzyme levels and markers of oxidative stress.

Table 1: Effect on Serum Liver Enzymes

| Compound | Model | Dose | AST (U/L) | ALT (U/L) | ALP (U/L) | Reference |

| This compound & II | CCl4-induced hepatotoxicity in mice | 2-8 mg/kg (oral) | Significant decrease | Significant decrease | No significant change | [1] |

| Celosin C & D | CCl4-induced hepatotoxicity in mice | 1.0, 2.0, 4.0 mg/kg (oral) | Significant decrease (p<0.01) | Significant decrease (p<0.01) | - | [2] |

| Licorice-saponins | D-GalN-induced injury in rat hepatocytes | 30-120 µM | Notable decrease (10.3–16.5) | - | - | [3] |

| TSAV | CCl4-induced liver injury in mice | 50, 100, 200 mg/kg (oral) | Significant prevention of increase | Significant prevention of increase | Significant prevention of increase | [4] |

AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase. TSAV: Total saponins from Actinidia valvata Dunn root.

Table 2: Effect on Oxidative Stress Markers

| Compound | Model | Dose | MDA | SOD | CAT | GSH-Px | Reference |

| Celosins | CCl4-induced hepatotoxicity in mice | - | Significant decrease | Significant increase | Significant increase | Significant increase | [1] |

| TSAV | CCl4-induced liver injury in mice | 50, 100, 200 mg/kg (oral) | Significant inhibition | Restored levels | Restored levels | Restored levels | [4] |

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase. TSAV: Total saponins from Actinidia valvata Dunn root.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on triterpenoid saponins, which are applicable to the study of this compound.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This is a widely used animal model to induce acute liver injury and assess the hepatoprotective effects of compounds.

Methodology Details:

-

Animal Dosing: this compound is typically administered orally for a period of 5-7 days prior to CCl4 challenge.

-

Induction: A single intraperitoneal injection of CCl4 (e.g., 0.1-0.2% in olive oil, at a dose of 10 ml/kg body weight) is administered.

-

Sample Analysis:

-

Serum Enzymes: Commercial assay kits are used to measure the activity of AST, ALT, and ALP in the collected serum.

-

Oxidative Stress Markers: Liver tissue is homogenized, and the supernatant is used for the determination of MDA content (e.g., using the thiobarbituric acid reactive substances assay) and the activity of SOD, CAT, and GSH-Px using specific assay kits.

-

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

This cell-based assay is used to evaluate the anti-inflammatory effects of compounds by measuring the production of pro-inflammatory mediators.

Methodology Details:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent, as an indicator of NO production.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

-

Western Blot: Cell lysates are analyzed by Western blotting to determine the protein expression levels of key signaling molecules such as phosphorylated IκBα and the p65 subunit of NF-κB.

-

Conclusion

The mechanism of action of this compound is rooted in its ability to counteract oxidative stress and inflammation, which are fundamental processes in the initiation and progression of liver injury. By enhancing the cellular antioxidant defense system and inhibiting the pro-inflammatory NF-κB signaling pathway, this compound demonstrates significant potential as a hepatoprotective agent. Further research focusing on the identification of its specific molecular binding partners will provide a more detailed understanding of its therapeutic effects and pave the way for its development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hepatoprotective Triterpene Saponins from the Roots of Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoprotective Activity of the Total Saponins from Actinidia valvata Dunn Root against Carbon Tetrachloride-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Celosin I: A Technical Guide to Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin I, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea, has emerged as a molecule of interest for its significant biological activities. Primarily recognized for its potent hepatoprotective effects, the broader family of Celosia saponins, to which this compound belongs, exhibits a range of pharmacological properties including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the known biological functions and pharmacological effects of this compound and its closely related analogues. It includes a summary of available quantitative data, detailed experimental protocols for assessing its bioactivity, and diagrams of the implicated signaling pathways to support further research and drug development initiatives.

Introduction

This compound is a key bioactive constituent of the seeds of Celosia argentea L., a plant used in traditional medicine. Structurally classified as an oleanane-type triterpenoid saponin, it is part of a larger family of similar compounds, including Celosins A, B, C, and D, found within the Celosia genus.[1] While research on this compound is ongoing, its most prominently documented pharmacological effect is its ability to protect the liver from chemically induced damage.[1] This guide synthesizes the current understanding of this compound's activities, drawing from studies on the compound itself and its structural relatives to provide a robust resource for the scientific community.

Core Biological Activities and Pharmacological Effects

Hepatoprotective Activity

The most significant and well-documented pharmacological effect of this compound and related saponins is their hepatoprotective activity.[1] Studies have demonstrated that these compounds can protect the liver against toxicity induced by agents like carbon tetrachloride (CCl₄) and N,N-dimethylformamide (DMF).[1] The protective mechanism involves mitigating cellular damage and preserving the function of hepatocytes. This is evidenced by the significant reduction in the serum levels of key liver enzymes—aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP)—which are typically elevated during liver injury.[1][2][3] Histopathological examinations of liver tissues from animal models confirm that treatment with Celosia saponins reduces the extent of necrosis and inflammatory infiltration caused by hepatotoxins.[1][2]

Anti-Inflammatory Activity

Extracts from Celosia argentea and related saponins have demonstrated notable anti-inflammatory properties.[4] The mechanism is believed to involve the inhibition of pro-inflammatory mediators. For instance, acetone extracts of C. argentea have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This suppression of NO, a key signaling molecule in the inflammatory cascade, suggests a direct modulatory effect on inflammatory pathways. While specific data for this compound is limited, the activity of related oleanane saponins points towards the potential inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6]

Anticancer Activity

The anticancer potential of oleanane-type saponins is an area of active investigation. While direct studies on this compound are scarce, research on other compounds isolated from Celosia argentea indicates cytotoxic effects against various cancer cell lines.[7] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.[8] Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation, have been observed in cancer cells treated with compounds from C. argentea.[8]

Quantitative Pharmacological Data

Specific quantitative data for this compound, such as IC₅₀ or EC₅₀ values, are not extensively available in the cited literature. However, data from closely related saponins and extracts from the Celosia genus provide valuable benchmarks for its potential potency.

Table 1: Hepatoprotective Effects of Saponins from Celosia Species on CCl₄-Induced Liver Injury in Mice

| Compound/Extract | Dose | Biomarker | % Reduction vs. CCl₄ Control | Reference |

| Cristatain | 1.0 - 4.0 mg/kg | AST, ALT, ALP | Significant decrease (p<0.01) | [1] |

| Celosin C & D | 1.0 - 4.0 mg/kg | AST, ALT, ALP | Significant decrease (p<0.01) | [1] |

| C. argentea Extract | 400 mg/kg | AST, ALT, ALP | Significant decrease | [9] |

| C. trigyna Extract | 250 mg/kg | AST, ALT, ALP | Levels comparable to normal control | [10] |

| Note: The data indicates a significant protective effect, but specific percentage reductions for this compound were not detailed in the referenced studies. |

Table 2: Anti-Inflammatory Activity of Related Compounds and Extracts

| Compound/Extract | Assay | Cell Line | IC₅₀ Value | Reference |

| Acetone Extract (C. argentea) | Nitric Oxide (NO) Inhibition | RAW 264.7 | Moderate, dose-dependent inhibition (specific IC₅₀ not provided) | [4] |

| Baicalein (Flavonoid) | Chemokine Binding | Human Leukocytes | 15 - 320 µg/mL | [11] |

| Luteolin (Flavonoid) | TNFα & IL-6 Release | RAW 264.7 | < 1 µM (TNFα) | [12] |

| Celastrol | TNFα & IL-1β Production | Human Monocytes | 30 - 100 nM | [11] |

| Note: This table includes data for other anti-inflammatory compounds to provide context for potential potency, as specific IC₅₀ values for this compound were not found. |

Experimental Protocols & Methodologies

In Vivo Hepatoprotective Activity Assay

This protocol is based on the methodology used to assess the hepatoprotective effects of saponins against CCl₄-induced liver toxicity in mice.[1][2][3]

-

Animal Model: Male ICR or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are divided into several groups:

-

Normal Control (Vehicle only)

-

Toxin Control (CCl₄ only)

-

Positive Control (e.g., Silymarin + CCl₄)

-

Test Groups (this compound at various doses + CCl₄)

-

-

Dosing:

-

This compound is administered orally (p.o.) once daily for a period of 7-14 days.

-

On the final day, one hour after the last dose of this compound, hepatotoxicity is induced by a single intraperitoneal (i.p.) injection of CCl₄ (typically 0.1-0.2 mL/kg, diluted in olive oil).

-

-

Sample Collection: 24 hours after CCl₄ administration, blood is collected via cardiac puncture. Animals are then euthanized, and liver tissues are excised.

-

Biochemical Analysis:

-

Serum is separated from the blood by centrifugation.

-

Serum levels of ALT, AST, and ALP are measured using standard biochemical assay kits.

-

-

Histopathological Analysis:

-

A portion of the liver is fixed in 10% formalin.

-

The fixed tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Sections are examined under a microscope for signs of cellular necrosis, inflammation, and other pathological changes.

-

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes the assessment of anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophages.[4]

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation. A positive control (e.g., a known iNOS inhibitor) and an untreated control are included.

-

-

Incubation: The plate is incubated for 18-24 hours.

-

Nitrite Quantification (Griess Assay):

-

The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

50 µL of supernatant from each well is transferred to a new 96-well plate.

-

50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

-

The plate is incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm.

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

-

In Vitro Anticancer Assay (Apoptosis Detection)

This protocol outlines a general method for assessing the induction of apoptosis in cancer cells.[8][13]

-

Cell Culture: A suitable cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in plates or flasks and treated with varying concentrations of this compound for 24-48 hours.

-

Morphological Assessment: Cells are observed under a phase-contrast microscope for morphological changes indicative of apoptosis, such as cell rounding, shrinkage, and detachment.

-

Annexin V/Propidium Iodide (PI) Staining:

-

This flow cytometry-based assay is a standard method for quantifying apoptosis.

-

After treatment, cells (both adherent and floating) are collected and washed.

-

Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, based on the activities of related oleanane saponins and extracts, several signaling pathways are likely involved.

Anti-Inflammatory Signaling

The anti-inflammatory effects of Celosia compounds are strongly suggested to be mediated through the NF-κB (Nuclear Factor-kappa B) pathway . In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6. This compound likely inhibits this pathway, possibly by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.

Apoptosis Induction in Cancer Cells

The anticancer activity of oleanane saponins is often linked to the induction of apoptosis . This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as Caspase-3, which are the executioners of apoptosis. They cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. This compound may trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the pharmacological effects of a natural product like this compound involves a multi-step process from extraction to in vivo validation.

Conclusion and Future Directions

This compound is a promising natural compound with potent hepatoprotective activity and potential anti-inflammatory and anticancer effects. While the qualitative evidence for its biological activities is strong, further research is required to establish a comprehensive pharmacological profile. Key future directions should include:

-

Quantitative Efficacy Studies: Determining the precise IC₅₀ and EC₅₀ values of pure this compound in various in vitro models is critical for understanding its potency.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound will clarify its mechanism of action.

-

In Vivo Studies: Comprehensive animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its various reported activities.

-

Structure-Activity Relationship (SAR): Investigating how the structural features of this compound and its analogues relate to their biological activity will guide the synthesis of more potent and selective derivatives.

This technical guide provides a foundational resource for scientists engaged in the exploration of this compound, with the aim of accelerating its journey from a traditional medicinal compound to a potential therapeutic agent.

References

- 1. rsc.org [rsc.org]

- 2. Cosmosiin Induces Apoptosis in Colorectal Cancer by Inhibiting PD-L1 Expression and Inducing ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Ebosin Attenuates the Inflammatory Responses Induced by TNF-α through Inhibiting NF-κB and MAPK Pathways in Rat Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The hepatoprotective activity of olive oil and Nigella sativa oil against CCl4 induced hepatotoxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. scielo.br [scielo.br]

Celosin I: A Technical Whitepaper on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of celosin I, an oleanane-type triterpenoid saponin derived from the seeds of Celosia argentea L. It details the discovery, isolation, and structural elucidation of this bioactive compound. This guide presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes key processes using Graphviz diagrams. The known hepatoprotective effects of this compound are discussed, along with an exploration of potential signaling pathways involved in its mechanism of action. This whitepaper serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Celosia argentea L., a plant belonging to the Amaranthaceae family, has a long history of use in traditional medicine, particularly in China and other parts of Asia.[1] The seeds of this plant, known as Semen Celosiae, are utilized for their therapeutic properties, which include clearing liver heat, improving eyesight, and lowering blood pressure.[1] Phytochemical investigations into Celosia argentea have revealed a rich composition of bioactive compounds, with saponins being a prominent and active class of constituents.[2] Among these, this compound has been identified as a significant oleanane-type triterpenoid saponin with demonstrated hepatoprotective activity.[3][4] This document aims to consolidate the scientific knowledge surrounding the discovery and origin of this compound.

Discovery and Origin

This compound was first isolated and identified from the seeds of Celosia argentea L. by a team of researchers led by Pang, Yan, and Wang. Their findings, published in 2013 and 2014, described the discovery of novel oleanane-type triterpenoid saponins, including this compound.[3][5] These studies were pivotal in characterizing the chemical makeup of Celosia argentea seeds and laid the groundwork for further investigation into the pharmacological properties of its constituents.

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, as detailed in the primary research literature.[1][3]

Extraction and Isolation

The general workflow for the extraction and isolation of this compound from the seeds of Celosia argentea is as follows:

-

Extraction: The air-dried seeds of Celosia argentea are powdered and extracted with 70% ethanol.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH fraction, which contains the saponins, is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform-methanol-water.

-

Further Purification: The fractions containing this compound are further purified using MCI gel CHP-20 column chromatography with a methanol-water gradient.

-

Final Isolation: The final purification of this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the complete structure and stereochemistry of the molecule.

Quantitative Data

The structural elucidation of this compound yielded precise spectroscopic data.

Table 1: Spectroscopic Data for this compound

| Data Type | Value | Reference |

| Molecular Formula | C₅₈H₉₂O₂₅ | [3] |

| HR-ESI-MS (m/z) | 1203.5855 [M-H]⁻ | [3] |

Table 2: ¹³C NMR Data for this compound Aglycone (in C₅D₅N)

| Carbon | δ (ppm) | Carbon | δ (ppm) |

| 1 | 38.9 | 16 | 74.1 |

| 2 | 26.7 | 17 | 49.6 |

| 3 | 89.2 | 18 | 41.9 |

| 4 | 39.5 | 19 | 46.2 |

| 5 | 55.8 | 20 | 30.8 |

| 6 | 18.5 | 21 | 34.1 |

| 7 | 33.2 | 22 | 33.1 |

| 8 | 39.9 | 23 | 28.2 |

| 9 | 47.7 | 24 | 17.0 |

| 10 | 37.1 | 25 | 15.7 |

| 11 | 23.8 | 26 | 17.6 |

| 12 | 122.6 | 27 | 26.1 |

| 13 | 144.1 | 28 | 176.8 |

| 14 | 42.2 | 29 | 33.2 |

| 15 | 28.3 | 30 | 23.8 |

Note: The complete ¹H and ¹³C NMR data for the sugar moieties are detailed in the primary literature.[3]

Biological Activity and Signaling Pathways

This compound has demonstrated significant hepatoprotective effects in animal models of liver injury induced by carbon tetrachloride (CCl₄) and N,N-dimethylformamide.[3][4] While the precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation, the hepatoprotective effects of saponins and other compounds from medicinal plants often involve the modulation of key cellular signaling pathways related to inflammation, oxidative stress, and apoptosis.

Potential Signaling Pathways

Based on the known mechanisms of hepatoprotective agents, the following signaling pathways are potential targets for this compound:

-

Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of antioxidant enzymes, which can mitigate oxidative stress-induced liver damage.

-

NF-κB Signaling Pathway: The NF-κB pathway is a key mediator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammatory liver injury.

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Modulation of MAPK signaling can influence hepatocyte survival and death.

Further research is required to definitively elucidate the specific signaling cascades and molecular targets of this compound in exerting its hepatoprotective effects.

Conclusion

This compound, a triterpenoid saponin from the seeds of Celosia argentea, represents a promising natural product with significant therapeutic potential, particularly in the context of liver protection. This technical guide has provided a detailed account of its discovery, the methodologies for its isolation, and its structural characterization based on available scientific literature. The elucidation of the precise signaling pathways through which this compound exerts its biological effects is a key area for future research and will be instrumental in its potential development as a therapeutic agent.

References

- 1. Pang, X., Yan, H., Wang, Z., et al. (2014) New Oleanane-Type Triterpenoid Saponins Isolated from the Seeds of Celosia argentea L. Journal of Asian Natural Products Research, 16, 240-247. - References - Scientific Research Publishing [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New oleanane-type triterpenoid saponins isolated from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]

Celosin I: A Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Celosin I, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L.[1][2] this compound has garnered scientific interest primarily for its significant hepatoprotective activities.[1][3][4] This guide details its chemical structure, physicochemical and biological properties, and the experimental protocols utilized for its study.

Chemical Structure and Identification

This compound is classified as a complex triterpenoid saponin.[1] Saponins are a class of glycosidic compounds characterized by a hydrophobic aglycone (sapogenin) linked to hydrophilic sugar moieties.[5][6] The specific structure of this compound has been elucidated through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, 1D and 2D Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (ESI-MS, HR-ESI-MS).[3]

The systematic name for this compound is 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-β-D-xylcopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-fucopyranosyl ester .[3] This structure consists of a medicagenic acid aglycone linked to a glucuronic acid sugar at the C-3 position and a trisaccharide chain at the C-28 position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | References |

| CAS Number | 1807732-38-2 | [1][2][7][8] |

| Molecular Formula | C₅₃H₈₂O₂₄ | [2][7][8] |

| Molecular Weight | 1103.20 g/mol | [2][7][8] |

| Purity | ≥98% (by HPLC) | [7][8] |

| Appearance | Not specified (typically a white powder) | |

| Solubility | DMSO (100 mg/mL, requires sonication), Pyridine, Methanol, Ethanol. | [2][3] |

Biological Properties and Mechanism of Action

3.1. Source and Biological Class this compound is a natural product isolated from the seeds of Celosia argentea L., a plant belonging to the Amaranthaceae family.[1][3] It is considered a characteristic and active constituent of this plant, which has a history of use in traditional medicine.[9] As an oleanane-type triterpenoid saponin, it belongs to one of the most studied classes of saponins known for a wide range of pharmacological effects.[6]

3.2. Hepatoprotective Activity The most prominent biological activity of this compound is its significant hepatoprotective effect.[1] In vivo studies have demonstrated its ability to protect against liver injury in mice induced by toxins such as carbon tetrachloride (CCl₄) and N,N-dimethylformamide.[2][3][4] This protective action suggests potential therapeutic applications in the management of liver diseases.

3.3. Proposed Mechanism of Action While the precise signaling pathways are not fully elucidated, experimental evidence suggests that the hepatoprotective mechanism of this compound is linked to its antioxidant properties. Studies on related celosins show that they significantly decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress.[9] Concurrently, they increase the activity of endogenous antioxidant enzymes, including glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD).[9] This suggests that this compound mitigates hepatotoxicity by reducing oxidative damage and bolstering the cell's natural antioxidant defenses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | CAS:1807732-38-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | Hepatoprotective phytochemicals | TargetMol [targetmol.com]

- 5. Advances in the Bioactivities of Phytochemical Saponins in the Prevention and Treatment of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1807732-38-2 | ScreenLib [screenlib.com]

- 8. This compound supplier | CAS 1807732-38-2 | AOBIOUS [aobious.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Celosin I and its Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin I, an oleanane-type triterpenoid saponin, and its derivatives, primarily isolated from the seeds of Celosia argentea L., have emerged as a promising class of bioactive compounds with significant potential in medicinal chemistry.[1] These natural products have demonstrated a range of pharmacological activities, most notably hepatoprotective and anti-inflammatory effects, positioning them as valuable leads for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Core Compounds and Derivatives

The Celosin family of compounds are complex glycosides with a core triterpenoid structure. Variations in the glycosylation patterns and substitutions on the aglycone backbone give rise to a series of derivatives, each with potentially unique biological properties. Key identified members of this family include Celosin A, B, C, D, E, F, G, H, I, J, K, and L, alongside a related compound, Cristatain.[2][3]

Chemical Structures:

-

Celosin H: 3-O-β-D-xylopyranosyl-(1 → 3)-β-D-glucuronopyranosyl-polygalagenin 28-O-β-D-glucopyranosyl ester[1]

-

This compound: 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-β-D-xylcopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-fucopyranosyl ester[1]

-

Celosin J: 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-α-L-arabinopyranosyl-(1 → 3)-[β-D-xylcopyranosyl-(1 → 4)]-α-L-rhamnopyranosyl-(1 → 2)-β-D-fucopyranosyl ester[4]

-

Celosin K: A triterpenoid saponin isolated from Semen Celosiae.[5]

-

Celosin L: A triterpenoid saponin with hepatoprotective activity.[6]

Biological Activities and Quantitative Data

The primary therapeutic areas of interest for this compound and its derivatives are liver protection and the modulation of inflammatory responses.

Hepatoprotective Activity

This compound and several of its derivatives have shown significant hepatoprotective effects in preclinical models.[7][8] This activity is particularly relevant for drug-induced liver injury and other hepatic disorders.

Table 1: Summary of Hepatoprotective Activity Data for Celosin Derivatives

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| This compound & II | Carbon tetrachloride (CCl4) and N,N-dimethylformamide (DMF)-induced hepatotoxicity in mice | Significantly prevented the increase of AST and ALT. | [9] |

| Celosin C & D | CCl4-induced hepatotoxicity in mice | Significantly prevented the increase of AST, ALT, and ALP at 1-4 mg/kg. Significantly decreased MDA and increased GSH-PX, CAT, and SOD. | [9] |

| Cristatain | CCl4 and DMF-induced hepatotoxicity in mice | Exhibited significant hepatoprotective effects. | [10] |

| Celosian (acidic polysaccharide) | CCl4 and D-galactosamine/LPS induced liver injury | Potent anti-hepatotoxic agent. |[11] |

Anti-inflammatory Activity

Multiple Celosin derivatives have demonstrated the ability to suppress inflammatory responses, primarily through the inhibition of pro-inflammatory mediators.

Table 2: Summary of Anti-inflammatory Activity Data for Celosin Derivatives

| Compound | Cell Line | Assay | IC50 Value (µmol/mL) | Reference |

|---|---|---|---|---|

| Celosin E | RAW 264.7 | LPS-induced NO production | 0.158 | [10] |

| Celosin F | RAW 264.7 | LPS-induced NO production | 0.384 | [10] |

| Celosin G | RAW 264.7 | LPS-induced NO production | 0.278 | [10] |

| Cristatain | RAW 264.7 | LPS-induced NO production | 0.047 | [10] |

| Indomethacin (Control) | RAW 264.7 | LPS-induced NO production | 0.371 |[10] |

Antitumor Activity

Preliminary studies have also indicated that some Celosin derivatives possess antitumor properties.

Table 3: Summary of Antitumor Activity Data for Cristatain

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| SHG44 | 23.71 ± 2.96 | [9] |

| HCT116 | 26.76 ± 4.11 | [9] |

| CEM | 31.62 ± 2.66 | [9] |

| MDA-MB-435 | 27.63 ± 2.93 | [9] |

| HepG2 | 28.35 ± 2.32 |[9] |

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Triterpenoid saponins, as a class, are known to inhibit this pathway.[12][13] It is hypothesized that Celosin derivatives may interfere with one or more steps in this cascade, such as IKK activation, IκBα degradation, or NF-κB nuclear translocation, thereby downregulating the expression of inflammatory mediators.

Figure 1: Hypothesized mechanism of Celosin derivatives on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. The three major MAPK families are ERK, JNK, and p38. Activation of these kinases, often triggered by pro-inflammatory cytokines like TNF-α, leads to the phosphorylation of downstream transcription factors that regulate the expression of inflammatory genes. Some saponins have been shown to modulate MAPK signaling.[14] Celosin derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of key kinases within the MAPK cascade, such as p38 and ERK1/2.

Figure 2: Postulated inhibitory effect of Celosin derivatives on the MAPK signaling pathway.

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen for compounds with anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines.

Figure 3: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[15]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Celosin derivative or vehicle control (DMSO). The cells are incubated for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[16]

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability: A parallel MTT or similar cytotoxicity assay is performed to ensure that the observed inhibitory effects are not due to cellular toxicity.[15]

In Vivo Hepatoprotective Assay: CCl4-Induced Hepatotoxicity in Mice

This model is a standard for evaluating the protective effects of compounds against chemically-induced liver damage.

Detailed Methodology:

-

Animal Model: Male ICR or similar strain mice are used. They are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into several groups: a normal control group, a CCl4 model group, positive control (e.g., Silymarin) group, and Celosin treatment groups at different dosages.

-

Dosing Regimen: The Celosin derivatives are typically administered orally (by gavage) for a period of several days (e.g., 3-7 days) prior to CCl4 administration.

-

Induction of Hepatotoxicity: On the final day of pre-treatment, a single intraperitoneal injection of carbon tetrachloride (CCl4), typically diluted in olive oil or corn oil (e.g., 0.1-0.2 mL/kg), is administered to all groups except the normal control.

-

Sample Collection: 24 hours after CCl4 injection, the animals are euthanized. Blood samples are collected for serum biochemical analysis, and liver tissues are harvested for histopathological examination and measurement of oxidative stress markers.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured as indicators of liver damage.[17]

-

Oxidative Stress Markers: Liver homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[9]

-

Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to observe pathological changes such as necrosis, inflammation, and steatosis.

Synthesis of Celosin Derivatives

The synthesis of complex oleanane-type triterpenoid saponins like the Celosins is a challenging area of organic chemistry. Current approaches generally involve the modification of naturally occurring aglycones or the enzymatic and chemical glycosylation of triterpenoid backbones. The biosynthesis in plants involves a series of enzymatic steps, including cyclization of 2,3-oxidosqualene and subsequent modifications by cytochrome P450-dependent monooxygenases and glycosyltransferases.[1] Facile synthetic routes for some oleanane-type saponins have been developed, which may provide a basis for the future synthesis of Celosin derivatives.[5]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the fields of hepatoprotection and anti-inflammation. Their ability to modulate key inflammatory signaling pathways like NF-κB and MAPK underscores their potential as lead compounds for the development of novel drugs.

Future research should focus on several key areas:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: A broader range of Celosin derivatives needs to be isolated or synthesized to fully understand the structural requirements for optimal biological activity.

-

Elucidation of Specific Molecular Targets: More detailed mechanistic studies are required to identify the precise molecular targets of Celosins within the NF-κB and MAPK pathways.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the most promising Celosin derivatives are essential for their progression towards clinical development.

-

Development of Efficient Synthetic Strategies: The development of robust and scalable synthetic routes will be crucial for producing sufficient quantities of these complex molecules for further preclinical and clinical evaluation.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for liver diseases and inflammatory disorders.

References

- 1. Celosin H | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. Celosin J | CAS:1623405-29-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 14. Saikosaponin B2 Suppresses Inflammatory Responses Through IKK/IκBα/NF-κB Signaling Inactivation in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect [mdpi.com]

- 17. file.sdiarticle3.com [file.sdiarticle3.com]

Triterpenoid Saponins from Celosia argentea: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Phytochemistry, Bioactivity, and Therapeutic Potential of Triterpenoid Saponins from the Seeds of Celosia argentea

Introduction

Celosia argentea L., a member of the Amaranthaceae family, is a plant with a long history of use in traditional medicine, particularly in China and India, for treating a variety of ailments, including inflammation, jaundice, and tumors.[1][2][3] The seeds of Celosia argentea, known as Semen Celosiae, are a rich source of bioactive compounds, with triterpenoid saponins being identified as one of the characteristic and pharmacologically active constituents.[1][4] These saponins have garnered significant scientific interest for their potential therapeutic applications, including anti-inflammatory, antitumor, and hepatoprotective activities.[5][6][7]

This technical guide provides a comprehensive overview of the triterpenoid saponins isolated from Celosia argentea. It is intended for researchers, scientists, and drug development professionals interested in the phytochemistry, pharmacology, and therapeutic potential of these natural compounds. The guide summarizes the current knowledge on the types and quantities of saponins present in C. argentea, their reported biological activities with quantitative data, detailed experimental methodologies for their study, and a visualization of the key signaling pathways they modulate.

Triterpenoid Saponins in Celosia argentea

Numerous oleanane-type triterpenoid saponins have been isolated and identified from the seeds of Celosia argentea. These include a series of compounds designated as celosins (A, B, C, D, E, F, G, H, I, and J) and cristatain.[1][4][5][8] The chemical structures of these saponins have been elucidated using extensive NMR and mass spectrometry techniques.[5][8][9]

Quantitative Data on Triterpenoid Saponins

The quantitative content of individual saponins can vary depending on the geographical origin and harvesting time of the plant material.[4] The following tables summarize the available quantitative data on the content and biological activities of triterpenoid saponins from Celosia argentea.

Table 1: Content of Major Triterpenoid Saponins in Semen Celosiae

| Saponin | Content (% w/w in Semen Celosiae) | Reference |

| Celosin A | 0.0512 ± 0.0016 to 0.1143 ± 0.0008 | [1] |

| Celosin B | 0.0109 ± 0.0019 to 0.0815 ± 0.0009 | [1] |

Table 2: Antitumor Activity of Triterpenoid Saponins from Celosia argentea

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Cristatain | SHG44 (Human glioma) | 23.71 ± 2.96 | [1][4] |

| HCT116 (Human colon cancer) | 26.76 ± 4.11 | [1][4] | |

| CEM (Human leukemia) | 31.62 ± 2.66 | [1][4] | |

| MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 | [1][4] | |

| HepG2 (Human liver cancer) | 28.35 ± 2.32 | [1][4] | |

| Celosin E | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [1][4] |

| Celosin F | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [1][4] |

| Celosin G | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [1][4] |

Table 3: Anti-inflammatory Activity of Triterpenoid Saponins from Celosia argentea

| Compound | Assay | IC50 (µmol/mL) | Reference |

| Cristatain | LPS-induced NO production in RAW 264.7 cells | 0.047 | [1] |

| Celosin E | LPS-induced NO production in RAW 264.7 cells | 0.158 | [1] |

| Celosin F | LPS-induced NO production in RAW 264.7 cells | 0.384 | [1] |

| Celosin G | LPS-induced NO production in RAW 264.7 cells | 0.278 | [1] |

| Indomethacin (Positive Control) | LPS-induced NO production in RAW 264.7 cells | 0.371 | [1] |

Experimental Protocols

This section provides an overview of the methodologies employed for the extraction, isolation, and biological evaluation of triterpenoid saponins from Celosia argentea.

Extraction and Isolation of Triterpenoid Saponins

A general workflow for the extraction and isolation of triterpenoid saponins from the seeds of Celosia argentea is outlined below.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - AJMB: Volume 8, Issue 3, Year 2016 - AJMB [ajmb.org]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. tandfonline.com [tandfonline.com]

Ethnobotanical Uses of Celosia argentea Seeds: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Celosia argentea L., a plant with a rich history in traditional medicine across Asia and Africa, holds significant potential for modern therapeutic applications. The seeds of this plant, in particular, have been empirically used for a variety of ailments, including hepatic disorders, diabetes, inflammation, and ophthalmic conditions. This technical guide provides an in-depth analysis of the ethnobotanical uses of Celosia argentea seeds, supported by contemporary scientific validation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the plant's phytochemical composition, pharmacological activities, and the underlying molecular mechanisms. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding and further investigation into the therapeutic potential of Celosia argentea seeds.

Introduction

Celosia argentea, commonly known as silver cock's comb, is a widespread annual herb belonging to the Amaranthaceae family. Traditionally, its seeds have been a staple in various indigenous medical systems for treating a wide range of diseases.[1][2] In Indian folk medicine, the seeds are well-regarded for their use in managing diabetes mellitus.[1][3] Traditional Chinese Medicine utilizes the seeds for clearing "liver heat," improving eyesight, and as an anti-inflammatory agent.[4][5] This guide aims to bridge the gap between traditional knowledge and modern scientific inquiry by providing a detailed technical overview of the ethnobotanical applications of Celosia argentea seeds, with a focus on their chemical constituents and pharmacological properties.

Phytochemical Composition

The therapeutic effects of Celosia argentea seeds are attributed to a diverse array of bioactive compounds.[6][7] The primary phytochemicals include triterpenoid saponins (celosins), cyclic peptides, flavonoids, and a significant oil content rich in unsaturated fatty acids.[8][9][10] Qualitative and quantitative analyses have revealed the presence of these and other compounds, which are summarized in the tables below.

Data Presentation: Phytochemical Composition

Table 1: Major Phytochemicals Identified in Celosia argentea Seeds

| Phytochemical Class | Specific Compounds Identified | Reference |

| Triterpenoid Saponins | Celosin A-J, Celosin I, Celosin II, Cristatain | [7][8] |

| Cyclic Peptides | Celogentins A-C, Moroidin | [11] |

| Flavonoids | Isoflavones, Tlatlancuayin | [7] |

| Phenolic Compounds | Phenolic acids | [12] |

| Fatty Acids | Linoleic acid, Oleic acid, Palmitic acid, Stearic acid, α-linolenic acid | [13][14] |

| Polysaccharides | Celosian (an acidic polysaccharide) | [13] |

| Minerals | Iron (Fe), Magnesium (Mg), Calcium (Ca), Potassium (K) | [8] |

Table 2: Quantitative Analysis of Fatty Acid Composition in Celosia argentea Seed Oil

| Fatty Acid | Composition (%) |

| Linoleic Acid (Omega-6) | 49.94 ± 0.01 |

| Oleic Acid (Omega-9) | 22.34 ± 0.01 |

| Palmitic Acid | 19.13 ± 0.01 |

| Stearic Acid | 7.02 ± 0.01 |

| α-Linolenic Acid (Omega-3) | 1.56 ± 0.01 |

| Data sourced from GC-MS analysis of fatty acid methyl esters.[13] |

Pharmacological Activities and Ethnobotanical Corroboration

Modern pharmacological studies have begun to validate many of the traditional uses of Celosia argentea seeds. The most well-documented activities include hepatoprotective, anti-diabetic, anti-inflammatory, and immunomodulatory effects.

Hepatoprotective Activity

Traditionally used for liver ailments, scientific studies have demonstrated the hepatoprotective effects of Celosia argentea seed extracts against toxin-induced liver damage.[6][15] Ethanolic extracts have been shown to significantly reduce serum levels of liver enzymes in animal models.[8]

Data Presentation: Hepatoprotective Effects

Table 3: Effect of 70% Ethanolic Extract of Celosia argentea Seeds on Serum Biochemical Parameters in CCl₄-intoxicated Rats

| Treatment Group | AST (IU/L) | ALT (IU/L) | ALP (IU/L) | Total Bilirubin (mg/dL) | Total Protein (g/dL) | Albumin (g/dL) |

| Normal Control | 75.25 ± 3.15 | 68.40 ± 2.80 | 18.50 ± 0.75 | 0.65 ± 0.03 | 7.80 ± 0.30 | 3.95 ± 0.15 |

| CCl₄ Control | 145.60 ± 6.20 | 138.20 ± 5.90 | 35.40 ± 1.50 | 1.50 ± 0.06 | 5.10 ± 0.20 | 2.10 ± 0.08 |

| CCl₄ + Extract (200 mg/kg) | 91.45 ± 4.80 | 82.60 ± 3.24 | 20.37 ± 0.86 | 0.88 ± 0.04 | 6.25 ± 0.24 | 2.84 ± 0.12 |

| CCl₄ + Extract (400 mg/kg) | 80.10 ± 3.50 | 72.50 ± 3.10 | 19.20 ± 0.80 | 0.72 ± 0.03 | 7.10 ± 0.28 | 3.50 ± 0.14 |

| Values are mean ± SEM.[8] |

Anti-diabetic Activity

The traditional use of Celosia argentea seeds for diabetes is supported by studies showing a significant reduction in blood glucose levels in diabetic animal models.[1][16][17]

Data Presentation: Anti-diabetic Effects

Table 4: Effect of Alcoholic Extract of Celosia argentea Seeds (ACAS) on Blood Glucose in Alloxan-induced Diabetic Rats

| Treatment Group | Dose (mg/kg) | Blood Glucose Reduction (%) after 6 hours |

| ACAS | 250 | 27.8 |

| ACAS | 500 | 38.8 |

| Chronic administration for two weeks also showed a significant reduction in blood glucose.[1] |

Anti-inflammatory and Immunomodulatory Activity

The seeds contain compounds with potent anti-inflammatory and immunomodulatory properties.[2][12] Triterpenoid saponins are believed to contribute to the anti-inflammatory effects, while polysaccharides like celosian have been shown to modulate immune responses.[13][18]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

Preparation of Ethanolic Seed Extract

-

Collection and Preparation: Collect mature Celosia argentea seeds and shade dry them until all moisture is removed. Grind the dried seeds into a coarse powder (approximately 80 mesh).

-

Defatting: Defat the powdered seed material with petroleum ether using a Soxhlet apparatus for approximately 6-8 hours to remove lipids.

-

Extraction: Air-dry the defatted powder and then extract it with 70% ethanol using a Soxhlet apparatus for 24-30 hours.[3][8]

-

Concentration: Filter the ethanolic extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

-

Storage: Store the resulting viscous extract in a desiccator until further use.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Assay in Rats

-

Animal Model: Use healthy adult Wistar or Sprague-Dawley rats, weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into at least four groups: Normal Control, CCl₄ Control, and two or more CCl₄ + Extract treatment groups with varying doses (e.g., 200 mg/kg and 400 mg/kg).

-

Dosing: Administer the Celosia argentea seed extract or vehicle (e.g., saline) orally to the respective groups for a period of 7 days.

-

Induction of Hepatotoxicity: On the 7th day, induce liver damage in all groups except the Normal Control by intraperitoneal injection of CCl₄ (e.g., 1.5 mL/kg body weight, 1:1 dilution in liquid paraffin or olive oil).

-

Sample Collection: After 24 hours of CCl₄ administration, collect blood samples via cardiac puncture under light ether anesthesia. Euthanize the animals and collect liver tissue for histopathological and biochemical analysis.

-

Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for liver function markers such as AST, ALT, ALP, total bilirubin, total protein, and albumin using standard diagnostic kits.

In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Celosia argentea seed extract for 1-2 hours.

-

Stimulation: Induce nitric oxide production by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Celosia argentea seeds are mediated through the modulation of specific signaling pathways. The immunomodulatory and anti-inflammatory mechanisms are of particular interest.

Immunomodulatory Signaling Pathway

A polysaccharide isolated from the seeds, known as celosian, has been shown to be a potent immunomodulating agent. It activates macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-1β, as well as nitric oxide.[13] Furthermore, a water extract of the seeds has been found to induce the production of IL-12 and IFN-γ, suggesting a shift towards a Th1-dominant immune response, which is crucial for cell-mediated immunity and anti-tumor effects.[19]

Caption: Immunomodulatory signaling pathway of Celosia argentea seed components.

Anti-inflammatory Signaling Pathway (Proposed)

Triterpenoid saponins, such as the celosins found in Celosia argentea seeds, are known to exert anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this mechanism with celosins is still emerging, a proposed pathway based on the known action of similar triterpenoids is presented below. Inflammatory stimuli, such as LPS, typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (producing NO) and COX-2 (producing prostaglandins). Triterpenoid saponins are thought to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the phytochemical analysis and pharmacological evaluation of Celosia argentea seeds.

Caption: General experimental workflow for C. argentea seed research.

Conclusion and Future Directions

Celosia argentea seeds represent a valuable source of bioactive compounds with scientifically validated therapeutic properties that corroborate their traditional uses. The hepatoprotective, anti-diabetic, anti-inflammatory, and immunomodulatory activities warrant further investigation for the development of novel phytopharmaceuticals. Future research should focus on the isolation and characterization of individual bioactive compounds, elucidation of their precise mechanisms of action through in-depth molecular studies, and conducting preclinical and clinical trials to establish their safety and efficacy in humans. The data and protocols presented in this guide provide a solid foundation for such future endeavors.

References

- 1. Coelonin, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjpponline.org [rjpponline.org]

- 8. researchgate.net [researchgate.net]

- 9. Precise identification of Celosia argentea seed and its five adulterants by multiple morphological and chemical means - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpionline.org [jpionline.org]

- 11. [Chemical constituent analysis for seeds of Celosia argentea by UPLC-ESI-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. thaiscience.info [thaiscience.info]

- 14. PlantFAdb: 青葙籽油脂肪酸组成的分析 . Analysis on Fatty Acids in Celosia Argentea L. Seed Oil by Gas Chromatography. 青葙籽油脂肪酸组成的分析 . Analysis on Fatty Acids in Celosia Argentea L. Seed Oil by Gas Chromatography Du Zhu,Qu Xu JOURNAL OF JIANGXI NORMAL UNIVERSITY(NATURAL SCIENCES EDITION) (2002) 26(2) 110-112 [fatplants.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. inotiv.com [inotiv.com]

- 18. thaiscience.info [thaiscience.info]

- 19. Anti-metastatic and immunomodulating properties of the water extract from Celosia argentea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Celosin I molecular formula and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin I is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L. (Amaranthaceae).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical identity, and available experimental data. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a complex glycosidic compound with a triterpenoid aglycone core. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₈₂O₂₄ | [3][4][5] |

| Molecular Weight | 1103.22 g/mol | |

| CAS Number | 1807732-38-2 | [4] |

| Compound Type | Triterpenoid Saponin | |

| Physical Description | Powder | |

| Source | Seeds of Celosia argentea | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3][4] |

Experimental Protocols

Isolation of this compound from Celosia argentea Seeds

While a specific, detailed protocol for the isolation of this compound is not extensively published, the general methodology for isolating triterpenoid saponins from plant material can be applied. The following is a generalized protocol based on common phytochemical techniques.

Objective: To isolate this compound from the seeds of Celosia argentea.

Materials:

-

Dried seeds of Celosia argentea

-

Ethanol (95%)

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)

-

Rotary evaporator

-

Freeze dryer

Methodology:

-

Extraction:

-

The dried seeds of Celosia argentea are powdered.

-

The powder is defatted with n-hexane to remove lipids.

-

The defatted powder is then extracted with 95% ethanol at room temperature. The extraction is repeated multiple times to ensure maximum yield.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, typically ethyl acetate and n-butanol. Triterpenoid saponins are expected to be enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to known triterpenoid saponins are pooled.

-

Further purification is achieved using Sephadex LH-20 column chromatography.

-

Final purification to obtain high-purity this compound is performed using preparative HPLC.

-

Quantification of this compound by HPLC-ELSD

A sensitive and simple high-performance liquid chromatography coupled with an evaporative light-scattering detector (HPLC-ELSD) method has been developed for the simultaneous determination of this compound and Celosin II.

Instrumentation:

-

HPLC system (e.g., Agilent 1100 series or equivalent)

-

Evaporative Light Scattering Detector (ELSD)

-

Column: A suitable reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

ELSD Conditions:

-

Drift tube temperature: 85°C

-

Nitrogen gas flow: 2.0 L/min

-

Sample Preparation:

-

A known amount of the plant extract or fraction is dissolved in methanol.

-

The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

A calibration curve is generated using a certified reference standard of this compound at various concentrations. The peak area from the ELSD is plotted against the concentration. The concentration of this compound in the samples is determined by interpolation from this calibration curve.

Biological Activity: Hepatoprotective Effect

This compound has demonstrated a significant hepatoprotective effect against liver damage induced by toxins such as carbon tetrachloride (CCl₄) and N,N-dimethylformamide (DMF) in murine models.[1][2][6] The protective effect is evidenced by a significant decrease in serum levels of key liver enzymes.

In Vivo Hepatoprotective Activity Assay

The following is a generalized protocol for assessing the hepatoprotective activity of this compound.

Experimental Model:

-

Male ICR mice

Procedure:

-

Animal Acclimatization: Mice are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are randomly divided into the following groups:

-

Normal Control (vehicle only)

-

Toxin Control (e.g., CCl₄)

-

Positive Control (e.g., Silymarin, a known hepatoprotective agent)

-

This compound treatment groups (different doses)

-

-

Dosing: this compound and the positive control are administered orally for a predefined period (e.g., 7 days).

-

Induction of Hepatotoxicity: On the final day of treatment, hepatotoxicity is induced by intraperitoneal injection of a toxin like CCl₄ (dissolved in olive oil). The normal control group receives only the vehicle.

-

Sample Collection: After a specific time post-toxin administration (e.g., 24 hours), blood is collected via cardiac puncture. The animals are then euthanized, and their livers are excised.

-

Biochemical Analysis: Serum is separated from the blood, and the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.

-

Histopathological Examination: A portion of the liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and hepatoprotective assessment of this compound.

Caption: Experimental workflow for the isolation, quantification, and hepatoprotective assessment of this compound.

Conclusion

This compound is a promising natural product with demonstrated hepatoprotective properties. The experimental protocols outlined in this document provide a framework for its further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its potential signaling pathways, and conducting more extensive preclinical studies to evaluate its therapeutic potential.

References

- 1. Exploring the therapeutic potential of triterpenoid saponins from Gymnema sylvestre: Mechanistic insights into hepatoprotection, immunomodulation, anticancer activities, molecular docking, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatoprotective Activity of the Total Saponins from Actinidia valvata Dunn Root against Carbon Tetrachloride-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triterpenoid saponins with hepatoprotective effects from the fresh leaves of Metapanax delavayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Celosin I (Celastrol) Cytotoxicity Assay in HepG2 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celastrol, also known as Celosin I, is a pentacyclic triterpenoid derived from the thunder god vine, Tripterygium wilfordii. It has garnered significant interest in the field of oncology for its potent anti-tumor properties. This document provides a detailed protocol for assessing the cytotoxicity of Celastrol in the human hepatocellular carcinoma cell line, HepG2. The accompanying notes offer insights into its mechanism of action and expected outcomes, serving as a valuable resource for researchers investigating the therapeutic potential of Celastrol.

Data Presentation

The cytotoxic effect of Celastrol is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell viability. The IC50 value of Celastrol in HepG2 cells can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used.

Table 1: Summary of Celastrol IC50 Values in HepG2 Cells

| Treatment Duration | Assay Method | Reported IC50 (µM) | Reference |

| 72 hours | Not Specified | ~2.5 | [1] |

Note: The IC50 value can be influenced by various factors including cell passage number, seeding density, and assay reagents. It is recommended that each laboratory determines the IC50 value under their specific experimental conditions.

Experimental Protocols